3-cyano-N-((4-hydroxychroman-4-yl)methyl)benzamide 3-cyano-N-((4-hydroxychroman-4-yl)methyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1396683-70-7
VCID: VC6911215
InChI: InChI=1S/C18H16N2O3/c19-11-13-4-3-5-14(10-13)17(21)20-12-18(22)8-9-23-16-7-2-1-6-15(16)18/h1-7,10,22H,8-9,12H2,(H,20,21)
SMILES: C1COC2=CC=CC=C2C1(CNC(=O)C3=CC=CC(=C3)C#N)O
Molecular Formula: C18H16N2O3
Molecular Weight: 308.337

3-cyano-N-((4-hydroxychroman-4-yl)methyl)benzamide

CAS No.: 1396683-70-7

Cat. No.: VC6911215

Molecular Formula: C18H16N2O3

Molecular Weight: 308.337

* For research use only. Not for human or veterinary use.

3-cyano-N-((4-hydroxychroman-4-yl)methyl)benzamide - 1396683-70-7

Specification

CAS No. 1396683-70-7
Molecular Formula C18H16N2O3
Molecular Weight 308.337
IUPAC Name 3-cyano-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzamide
Standard InChI InChI=1S/C18H16N2O3/c19-11-13-4-3-5-14(10-13)17(21)20-12-18(22)8-9-23-16-7-2-1-6-15(16)18/h1-7,10,22H,8-9,12H2,(H,20,21)
Standard InChI Key UFMZTWJRNWMCKG-UHFFFAOYSA-N
SMILES C1COC2=CC=CC=C2C1(CNC(=O)C3=CC=CC(=C3)C#N)O

Introduction

Chemical Identity and Structural Features

3-Cyano-N-((4-hydroxychroman-4-yl)methyl)benzamide (molecular formula: C18H16N2O3\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}_3) consists of a benzamide core substituted with a cyano group at the 3-position and a 4-hydroxychroman-4-ylmethyl moiety. Chroman, a benzopyran derivative, features a fused benzene and tetrahydropyran ring, distinguishing it from benzofuran-based analogs such as 3-Cyano-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzamide (CAS 2415468-97-0) . The chroman system introduces distinct stereoelectronic properties due to its oxygen-containing pyran ring, potentially influencing solubility and target interactions.

Key structural attributes include:

  • Benzamide backbone: Provides a planar aromatic system for π-π stacking or hydrophobic interactions.

  • Cyano group: Enhances electrophilicity and may participate in hydrogen bonding.

  • 4-Hydroxychroman-4-ylmethyl group: Introduces chirality and hydroxyl functionality, enabling hydrogen bonding and redox activity.

Synthetic Methodologies and Reaction Pathways

While no direct synthesis of 3-cyano-N-((4-hydroxychroman-4-yl)methyl)benzamide is documented, analogous benzamide derivatives are synthesized via cyclocondensation reactions. For example, N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide is prepared by refluxing N-[2,2-dicyano-1-(alkylsulfanyl)ethenyl]benzamide with hydrazine in ethanol . Adapting this methodology, the chroman moiety could be introduced through:

  • Mannich-type reactions: Reacting 4-hydroxychroman-4-carbaldehyde with cyanoacetamide derivatives.

  • Nucleophilic substitution: Coupling 3-cyanobenzoyl chloride with 4-(aminomethyl)-4-hydroxychroman.

A representative pathway might involve:

3-Cyanobenzoic acid+4-(Aminomethyl)-4-hydroxychromanDCC, DMAPTarget compound\text{3-Cyanobenzoic acid} + \text{4-(Aminomethyl)-4-hydroxychroman} \xrightarrow{\text{DCC, DMAP}} \text{Target compound}

Characterization via 1H^1\text{H}-NMR would reveal aromatic protons (δ 7.5–8.1 ppm), chroman methylene signals (δ 2.3–3.5 ppm), and hydroxyl resonance (δ 5.3 ppm) .

Physicochemical Properties and Stability

Although experimental data for the chroman derivative is unavailable, its benzofuran analog (CAS 2415468-97-0) offers a proxy :

PropertyValue (Benzofuran Analog)
Molecular weight296.32 g/mol
Molecular formulaC17H16N2O3\text{C}_{17}\text{H}_{16}\text{N}_2\text{O}_3
Predicted solubilityLow (logP ~2.8)

The chroman variant’s additional oxygen atom may slightly increase polarity, improving aqueous solubility. Stability studies of similar benzamides indicate susceptibility to hydrolytic cleavage under acidic or basic conditions, necessitating storage in anhydrous environments .

Comparative Analysis with Structural Analogs

Comparing the chroman derivative to its benzofuran counterpart reveals critical differences:

FeatureChroman DerivativeBenzofuran Analog
Core structureBenzopyranBenzofuran
Oxygen positionPyran ring oxygenFuran ring oxygen
Predicted logP~2.5~2.8
Synthetic accessibilityModerateWell-documented

The chroman’s saturated pyran ring may enhance metabolic stability compared to the benzofuran’s unsaturated system.

Future Directions and Research Opportunities

  • Synthetic optimization: Develop one-pot methodologies to incorporate the chroman moiety efficiently.

  • Biological screening: Evaluate antiviral activity against influenza strains and coronaviruses.

  • SAR studies: Modify the cyano position or chroman hydroxyl group to enhance potency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator